2-Amino-5-bromonicotinic acid
Overview
Description
Biochemical Analysis
Biochemical Properties
It is known that the compound has a high aqueous solubility , which suggests that it may interact with various enzymes, proteins, and other biomolecules in an aqueous environment
Cellular Effects
It is known that the compound can cause eye irritation, skin irritation, and respiratory tract irritation . It can also cause gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea . These effects suggest that 2-Amino-5-bromonicotinic acid may have a significant impact on cell function, potentially affecting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that the compound can cause irritation to the eyes, skin, and respiratory tract , suggesting that it may interact with biomolecules in these tissues
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 253-255°C , suggesting that it is stable at high temperatures. The degradation of this compound and any long-term effects on cellular function observed in in vitro or in vivo studies remain to be investigated.
Transport and Distribution
Given its high aqueous solubility , it is possible that it may be transported and distributed via aqueous channels within cells and tissues.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-5-bromonicotinic acid can be synthesized through various synthetic routes. One common method involves the bromination of 2-amino nicotinic acid using bromine in the presence of a suitable solvent . The reaction typically requires controlled temperature conditions to ensure selective bromination at the desired position on the pyridine ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity . The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-bromonicotinic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form amine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in the presence of suitable solvents.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation Reactions: Products include nitro or nitroso derivatives.
Reduction Reactions: Products include amine derivatives.
Scientific Research Applications
2-Amino-5-bromonicotinic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Amino-5-bromonicotinic acid involves its interaction with specific molecular targets and pathways. The amino group allows for hydrogen bonding and receptor interactions, while the bromine atom offers opportunities for selective functionalization . These interactions can modulate biological activities and pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
- 2-Amino-5-bromoisonicotinic acid
- 2-Amino-5-bromonicotinamide
- 2-Amino-5-bromo-4-chloro-3-nitropyridine
Comparison: 2-Amino-5-bromonicotinic acid is unique due to its specific substitution pattern on the pyridine ring, which provides distinct chemical and biological properties . Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile building block for various applications .
Properties
IUPAC Name |
2-amino-5-bromopyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2H,(H2,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPDTLRHISNBLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353241 | |
Record name | 2-amino-5-bromonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52833-94-0 | |
Record name | 2-amino-5-bromonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-bromonicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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